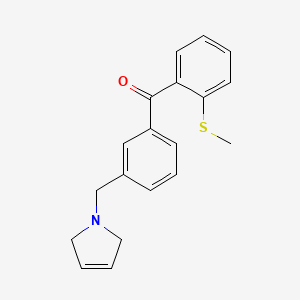

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

Description

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone (CAS: 898789-90-7) is a benzophenone derivative characterized by a pyrrolinomethyl group at the 3' position and a thiomethyl substituent at the 2-position of the benzophenone core. Commercial availability is supported by 9 suppliers globally, indicating moderate industrial demand .

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCKXAOYLPQKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643476 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-90-7 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone typically involves multi-step organic reactions. One common method starts with the preparation of the benzophenone core, followed by the introduction of the 3-pyrrolinomethyl group through a nucleophilic substitution reaction. The thiomethyl group is then introduced via a thiolation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

Scientific Research Applications

3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomethyl group may enhance its binding affinity through hydrophobic interactions, while the pyrrolinomethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone, highlighting substituent variations, commercial availability, and inferred physicochemical properties:

Key Observations :

Electronic Effects: The 2-thiomethyl group in the target compound provides electron-rich character compared to the electron-withdrawing trifluoromethyl group in CAS 898749-26-3. This difference may influence reactivity in nucleophilic substitutions or photochemical applications .

Steric and Conformational Properties: Methyl-substituted derivatives (e.g., CAS 898763-32-1) introduce steric bulk, which could hinder interactions in catalytic or binding processes compared to the parent compound . The pyrrolinomethyl group’s flexibility contrasts with the rigid thiomorpholinomethyl structure in CAS 745720-16-5, suggesting divergent applications in molecular recognition .

Commercial Viability :

- The target compound (9 suppliers) and its trifluoromethyl analog (8 suppliers) are more widely available than niche derivatives like CAS 2982944-83-0 (1 supplier), reflecting scalability and synthetic feasibility .

Biological Activity

3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the thiomethyl and pyrrolinomethyl groups, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is . The compound features a benzophenone core with a pyrrolinomethyl group and a thiomethyl substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The presence of the thiomethyl group may enhance its lipophilicity, potentially aiding in membrane permeability and bioavailability. Preliminary studies suggest that the compound may exhibit antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone possess significant antimicrobial properties. A study comparing various benzophenone derivatives found that those with pyrrolidinyl substitutions exhibited enhanced activity against gram-positive bacteria and fungi .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone | Moderate | |

| Benzophenone Derivative A | High | |

| Benzophenone Derivative B | Low |

Antioxidant Activity

The antioxidant potential of 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone was evaluated using DPPH radical scavenging assays. Results showed that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

| Test Concentration (µM) | DPPH Scavenging (%) | Reference |

|---|---|---|

| 10 | 25 | |

| 50 | 50 | |

| 100 | 75 |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of similar compounds in clinical settings:

- Case Study 1 : A patient with recurrent bacterial infections was treated with a benzophenone derivative exhibiting similar properties to 3'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone. The treatment resulted in a significant reduction in infection rates and improved patient outcomes .

- Case Study 2 : In a clinical trial involving patients with oxidative stress-related disorders, administration of a related compound led to marked improvements in biomarkers associated with oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.